![molecular formula C18H25OPSi B1504910 Diphenylphosphinoethyldimethylethoxysilane CAS No. 359859-29-3](/img/structure/B1504910.png)
Diphenylphosphinoethyldimethylethoxysilane
Overview
Description
Diphenylphosphinoethyldimethylethoxysilane (CAS Number: 359859-29-3) is an organosilicon compound with the molecular formula C18H25OPSi . It has a molecular weight of 316.45000 and a density of 1.004 g/cm3 .
Synthesis Analysis
Diphenylphosphinoethyldimethylethoxysilane is related to 1,2-Bis(diphenylphosphino)ethane (DPPE) and its synthetic analogues, which are important structural motifs in organic synthesis, particularly as diphosphine ligands with a C2-alkyl-linker chain . A synthetic method for both symmetric and unsymmetric DPPEs via radical difunctionalization of ethylene, a fundamental C2 unit, with two phosphine-centered radicals has been reported .
Molecular Structure Analysis
The molecular structure of Diphenylphosphinoethyldimethylethoxysilane consists of 18 carbon atoms, 25 hydrogen atoms, 1 phosphorus atom, and 1 silicon atom.
Chemical Reactions Analysis
Diphenylphosphinoethyldimethylethoxysilane is widely used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds, owing to its unique physical and chemical properties.
Physical And Chemical Properties Analysis
Diphenylphosphinoethyldimethylethoxysilane has a boiling point of 160ºC at 1mm pressure . The melting point is not available . The flash point is greater than 65ºC .
Scientific Research Applications
I have conducted several searches, but unfortunately, there is limited information available online regarding the specific scientific research applications of Diphenylphosphinoethyldimethylethoxysilane. This could be due to the compound not being widely studied or the information not being readily accessible in public databases.
Safety and Hazards
Mechanism of Action
Target of Action
Diphenylphosphinoethyldimethylethoxysilane is often used as a ligand or catalyst in organic synthesis reactions . In these cases, the primary targets would be the reactant molecules in the synthesis reaction.
Mode of Action
As a ligand, Diphenylphosphinoethyldimethylethoxysilane can coordinate with a metal center to assist in catalyzing a reaction . The exact interaction would depend on the specific reaction and the other reactants involved.
properties
IUPAC Name |
2-[ethoxy(dimethyl)silyl]ethyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25OPSi/c1-4-19-21(2,3)16-15-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHZUESDMPWWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25OPSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700902 | |
Record name | {2-[Ethoxy(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphinoethyldimethylethoxysilane | |
CAS RN |
359859-29-3 | |
Record name | {2-[Ethoxy(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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